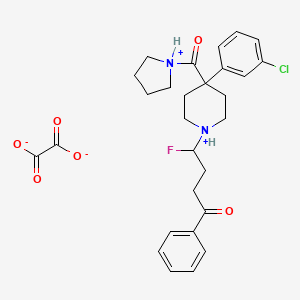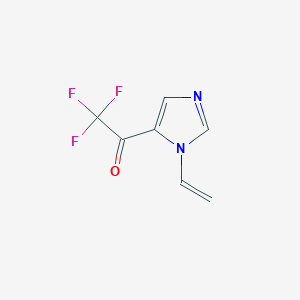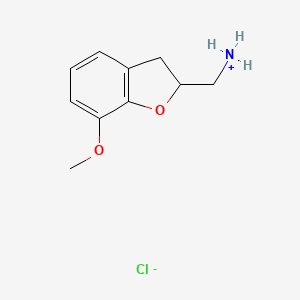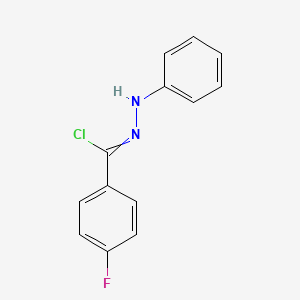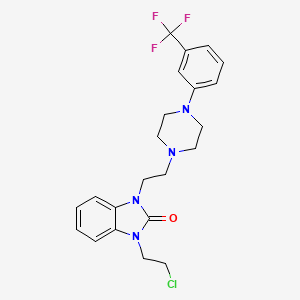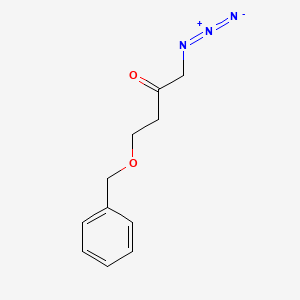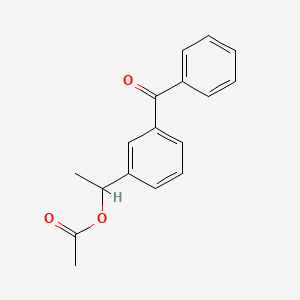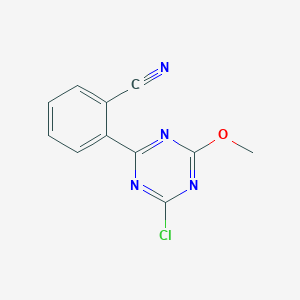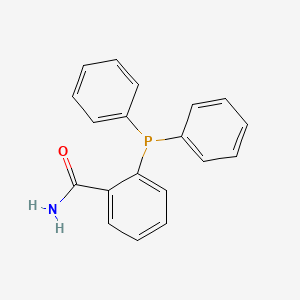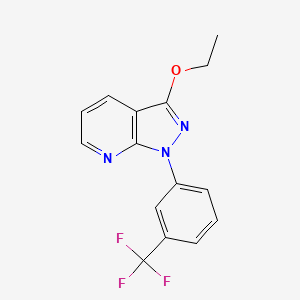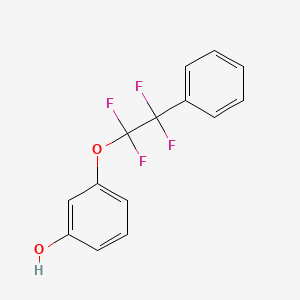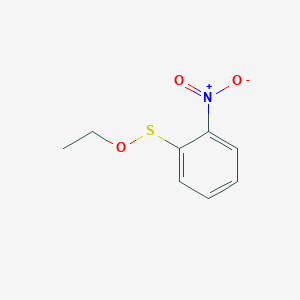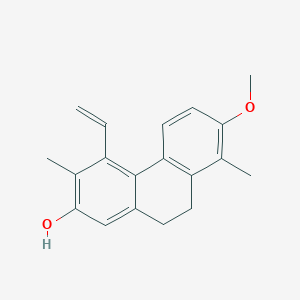
2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol is a natural compound extensively employed in studying a myriad of ailments, specifically those associated with hormonal irregularities, such as breast cancer and endometriosis. Its distinctive molecular configuration facilitates precise receptor-based intervention. The molecular formula of this compound is C19H20O2, and it has a molecular weight of 280.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce saturated compounds.
Scientific Research Applications
2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating hormonal disorders, such as breast cancer and endometriosis.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol involves its interaction with specific molecular targets, such as hormone receptors. By binding to these receptors, the compound can modulate signaling pathways and influence cellular processes. This receptor-based intervention is particularly relevant in the context of hormonal disorders.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-5-vinyl-9,10-dihydro-2,7-phenanthrenediol: Shares a similar phenanthrene core but differs in functional groups.
2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: Another compound with a similar structure but different functional groups and applications.
Uniqueness
2-Methoxy-1,6-dimethyl-5-vinyl-9,10-dihydrophenanthren-7-ol is unique due to its specific molecular configuration, which allows for precise receptor-based intervention. This makes it particularly valuable in studying and treating hormonal disorders.
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-ethenyl-7-methoxy-3,8-dimethyl-9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C19H20O2/c1-5-14-11(2)17(20)10-13-6-7-15-12(3)18(21-4)9-8-16(15)19(13)14/h5,8-10,20H,1,6-7H2,2-4H3 |
InChI Key |
KGLVYONNJLOYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


